molecular formula C8H5N3O3 B8193085 5-Cyano-2-nitrobenzamide

5-Cyano-2-nitrobenzamide

Cat. No.: B8193085
M. Wt: 191.14 g/mol
InChI Key: MSBHDQRDAKZZHT-UHFFFAOYSA-N
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Description

5-Cyano-2-nitrobenzamide is an organic compound that belongs to the class of benzamides It is characterized by the presence of a cyano group (-CN) and a nitro group (-NO2) attached to a benzene ring, along with an amide functional group (-CONH2)

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Cyano-2-nitrobenzamide can be achieved through several methods. One common approach involves the nitration of 5-cyano-2-aminobenzamide. The nitration reaction typically uses concentrated nitric acid and sulfuric acid as reagents. The reaction is carried out under controlled temperature conditions to ensure the selective introduction of the nitro group at the desired position on the benzene ring.

Another method involves the direct condensation of 5-cyano-2-nitrobenzoic acid with ammonia or an amine derivative. This reaction can be facilitated by using a catalyst such as diatomite earth immobilized with a Lewis acidic ionic liquid (e.g., ZrCl4) under ultrasonic irradiation .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale nitration and condensation reactions. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, the implementation of green chemistry principles, such as the use of eco-friendly solvents and catalysts, can minimize the environmental impact of the production process.

Chemical Reactions Analysis

Types of Reactions

5-Cyano-2-nitrobenzamide can undergo various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group (-NH2) using reducing agents such as hydrogen gas in the presence of a palladium catalyst or sodium dithionite.

    Hydrolysis: The amide group can be hydrolyzed to a carboxylic acid (-COOH) and ammonia under acidic or basic conditions.

    Substitution: The cyano group can participate in nucleophilic substitution reactions, where it is replaced by other functional groups such as hydroxyl (-OH) or alkoxy (-OR) groups.

Common Reagents and Conditions

    Reduction: Hydrogen gas with a palladium catalyst, sodium dithionite.

    Hydrolysis: Hydrochloric acid (HCl) or sodium hydroxide (NaOH).

    Substitution: Nucleophiles such as hydroxide ions (OH-) or alkoxide ions (RO-).

Major Products Formed

    Reduction: 5-Amino-2-nitrobenzamide.

    Hydrolysis: 5-Cyano-2-nitrobenzoic acid and ammonia.

    Substitution: 5-Hydroxy-2-nitrobenzamide or 5-Alkoxy-2-nitrobenzamide.

Scientific Research Applications

5-Cyano-2-nitrobenzamide has several scientific research applications:

    Medicinal Chemistry: It serves as a building block for the synthesis of pharmaceutical compounds with potential therapeutic properties.

    Materials Science: It is used in the development of advanced materials, including polymers and dyes.

    Biological Studies: The compound is studied for its potential biological activities, such as antimicrobial and anticancer properties.

    Chemical Synthesis: It is utilized as an intermediate in the synthesis of more complex organic molecules.

Mechanism of Action

The mechanism of action of 5-Cyano-2-nitrobenzamide depends on its specific application. In medicinal chemistry, the compound may interact with biological targets such as enzymes or receptors. For example, the nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to cytotoxic effects. The cyano group can also participate in interactions with nucleophiles in biological systems, affecting various biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

    5-Cyano-2-aminobenzamide: Similar structure but with an amino group instead of a nitro group.

    2-Cyano-5-nitrobenzamide: Similar structure but with the cyano and nitro groups in different positions.

    5-Cyano-2-nitrobenzoic acid: Similar structure but with a carboxylic acid group instead of an amide group.

Uniqueness

5-Cyano-2-nitrobenzamide is unique due to the specific positioning of the cyano and nitro groups on the benzene ring, which can influence its reactivity and interactions with other molecules. This unique structure allows it to serve as a versatile intermediate in various chemical syntheses and applications.

Properties

IUPAC Name

5-cyano-2-nitrobenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5N3O3/c9-4-5-1-2-7(11(13)14)6(3-5)8(10)12/h1-3H,(H2,10,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MSBHDQRDAKZZHT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C#N)C(=O)N)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5N3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

191.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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